isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Description

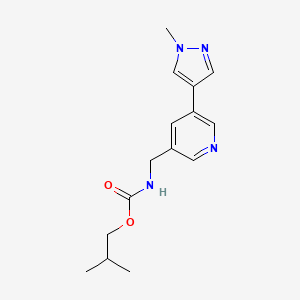

Isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a pyridine core substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The carbamate functional group (-OCONHR) is attached via a methylene linker to the pyridine’s 3-position, with an isobutyl moiety as the ester component.

Properties

IUPAC Name |

2-methylpropyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11(2)10-21-15(20)17-6-12-4-13(7-16-5-12)14-8-18-19(3)9-14/h4-5,7-9,11H,6,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAKTXVFMCRNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 256.29 g/mol

CAS Number: Not yet assigned in the literature.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with isobutyl chloroformate in the presence of a base. The reaction conditions usually include an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the carbamate linkage.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those containing the pyridine moiety. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 μM.

- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These compounds have been observed to induce apoptosis in cancer cells, characterized by morphological changes and enhanced caspase activity at concentrations as low as 1 μM .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : The induction of apoptotic pathways involves caspase activation, which is critical for programmed cell death.

- Antimicrobial Pathways : The precise mechanisms for antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Evaluation

In a recent study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition against MDA-MB-231 cells. The most potent compounds were selected for further investigation into their apoptotic effects, confirming their potential as anticancer agents .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various pyrazole derivatives, including those with pyridine rings. The results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Comparison with Similar Compounds

Key Similarities :

Key Differences :

Functional Group Impact :

- Carbamate vs. Sulfonamide : Carbamates generally exhibit better metabolic stability than sulfonamides due to reduced susceptibility to enzymatic hydrolysis. However, sulfonamides often display stronger hydrogen-bonding capacity, influencing target binding .

Hypothetical Comparison with Other Carbamates

- Isobutyl Ester: Enhances lipophilicity vs.

- Pyridine-Pyrazole Hybrid : Similar to kinase inhibitors (e.g., crizotinib), this scaffold may confer selectivity for ATP-binding pockets.

Research Implications

The structural distinctions between the target carbamate and Compound 27 highlight the role of functional groups and substitution patterns in modulating bioactivity and physicochemical properties. Further studies should explore:

- Synthetic Optimization : Tailoring pyrazole substituents for enhanced target engagement.

- ADMET Profiling : Comparative assessments of solubility, stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.